molecular formula C9H6F3N B010600 5-(Trifluoromethyl)indole CAS No. 100846-24-0

5-(Trifluoromethyl)indole

Cat. No. B010600
Key on ui cas rn: 100846-24-0
M. Wt: 185.15 g/mol
InChI Key: LCFDJWUYKUPBJM-UHFFFAOYSA-N
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Patent
US07285558B2

Procedure details

Phosphorous oxychloride (7.6 mL, 83.0 mmol) was added dropwise to DMF (150 mL) at 0° C. A solution of 5 (4.5 g, 24.4 mmol) in DMF (30 mL) was added after 15 min. and the reaction mixture was allowed to warm to room temperature for 2 h. The mixture was poured on ice-water (300 g), made alkaline (pH 7-8) with 2 N aq. NaOH, extracted with EtOAc, the extracts were washed with brine, dried (MgSO4), and concentrated. The crude product was purified by flash chromatography on silica gel using 10% MeOH/CHCl3 as eluent. Recrystallization by dissolving yellow solid in hot MeOH and pouring onto cold water afforded 1 (3.9 g, 75% yield) as a white solid. Mp 242-243° C. 1H NMR (300 MHz, MeOH-d4): δ 9.95 (s, 1H), 8.48 (bs, 1H), 8.22 (s, 1H), 7.63 (d, 8.5 Hz, 1H), 7.53 (dd, 8.5, 1.7 Hz, 1H). MS m/z: 212 (M−1). Analysis calcd. for C10H6NOF3; C, 56.35; H, 2.84, N, 6.57; found, C, 56.60; H, 2.92; N, 6.55.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
75%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[F:6][C:7]([F:18])([F:17])[C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[CH:11]2.[OH-].[Na+].CN([CH:24]=[O:25])C>>[F:18][C:7]([F:6])([F:17])[C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:24]=[O:25] |f:2.3|

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
FC(C=1C=C2C=CNC2=CC1)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured on ice-water (300 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel using 10% MeOH/CHCl3 as eluent
CUSTOM
Type
CUSTOM
Details
Recrystallization
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving yellow solid in hot MeOH
ADDITION
Type
ADDITION
Details
pouring onto cold water

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2C(=CNC2=CC1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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